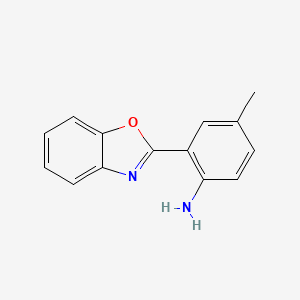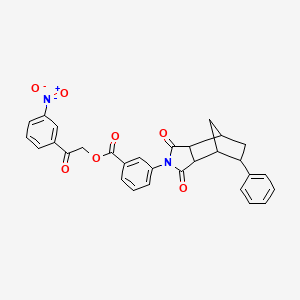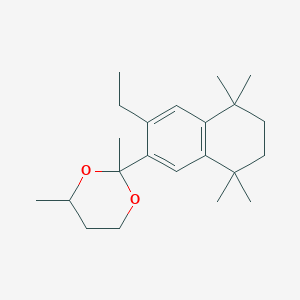
2-(1,3-Benzoxazol-2-yl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzoxazol-2-yl)-4-methylaniline is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that exhibit a broad substrate scope and functionalization potential, making them valuable in various research and application areas .
Preparation Methods
The synthesis of 2-(1,3-Benzoxazol-2-yl)-4-methylaniline typically involves the condensation of 2-aminophenol with aromatic aldehydes under specific reaction conditions. One common method includes the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as a catalyst at 50°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(1,3-Benzoxazol-2-yl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Substitution reactions often occur with halogenated compounds under specific conditions.
Common reagents and conditions used in these reactions include catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)-4-methylaniline has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives.
Industry: The compound is used in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
2-(1,3-Benzoxazol-2-yl)-4-methylaniline can be compared with other similar compounds such as:
- 2-(1,3-Benzoxazol-2-yl)-5-methylaniline
- 2-(1,3-Benzothiazol-2-yl)-4-methylaniline
- 2-(1,3-Benzimidazol-2-yl)-4-methylaniline
These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their substituents and functional groups . The uniqueness of this compound lies in its specific functionalization and the resulting applications in various fields.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-4-methylaniline |
InChI |
InChI=1S/C14H12N2O/c1-9-6-7-11(15)10(8-9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 |
InChI Key |
KGWIQHLFCUZFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate](/img/structure/B12458534.png)
![L-Tyrosine, O-[(5-amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-;L-Tyrosine, O-[(5-amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-](/img/structure/B12458536.png)
![(2-Trifluoromethylimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12458541.png)
![2-(4-{1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12458560.png)
![3-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B12458563.png)
![3-Chloro-N-[(1S,2S)-2-(3-chloro-6-methoxy-1-benzothiophene-2-amido)cyclohexyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B12458567.png)

![7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12458576.png)

![2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12458599.png)
![Ethyl 4-({[(3-methyl-1-benzofuran-2-yl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12458601.png)

![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458611.png)

